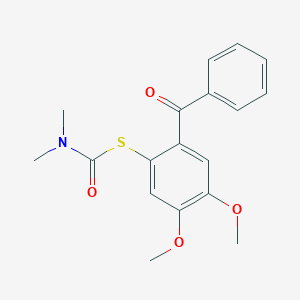

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate

Description

Properties

Molecular Formula |

C18H19NO4S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

S-(2-benzoyl-4,5-dimethoxyphenyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C18H19NO4S/c1-19(2)18(21)24-16-11-15(23-4)14(22-3)10-13(16)17(20)12-8-6-5-7-9-12/h5-11H,1-4H3 |

InChI Key |

RHLWRSIGAIQWAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of O-Aryl Thiocarbamates

- Starting from 4,5-dimethoxy-substituted aromatic precursors such as salicylaldehydes or hydroxyacetophenones.

- Reaction with N,N-dimethylthiocarbamoyl chloride in an aprotic solvent like N,N-dimethylformamide (DMF).

- Use of a base catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the substitution.

- Reaction conditions: Room temperature to mild heating, under inert atmosphere to avoid oxidation.

- Result: O-aryl thiocarbamate intermediates formed in good yield.

Newman–Kwart Rearrangement to S-Aryl Thiocarbamates

- The O-aryl thiocarbamates are subjected to thermal rearrangement.

- Conditions: Heating under microwave irradiation or conventional heating at elevated temperatures (typically above 200 °C) in the absence of solvent.

- Mechanism: Intramolecular rearrangement transfers the thiocarbamoyl group from oxygen to sulfur, producing S-aryl thiocarbamates.

- This step is critical for introducing the sulfur linkage characteristic of the target compound.

Hydrolysis and Functional Group Manipulation

- Hydrolysis of S-aryl thiocarbamates with aqueous sodium hydroxide (e.g., 3 M NaOH) to generate thiophenol derivatives.

- Subsequent acylation or benzoylation to introduce the benzoyl group at the 2-position.

- Use of benzoyl chlorides or equivalent benzoyl donors under controlled conditions (e.g., dry toluene, triethylamine as base, reflux).

- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Final Coupling to Dimethylcarbamothioate

- Reaction of the benzoyl-substituted thiophenol intermediate with dimethylcarbamothioyl chloride or related reagents to form the dimethylcarbamothioate moiety.

- Conditions: Anhydrous environment, inert atmosphere (nitrogen or argon), low to moderate temperatures to avoid side reactions.

- Monitoring by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

- Final purification to isolate this compound in high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) (Typical) |

|---|---|---|---|

| O-Aryl thiocarbamate formation | N,N-dimethylthiocarbamoyl chloride, DMF, DABCO | Room temp to 50 °C, inert atmosphere | 75–85 |

| Newman–Kwart rearrangement | Microwave heating or conventional heating >200 °C | Solvent-free, short reaction times | 80–90 |

| Hydrolysis | 3 M NaOH aqueous solution | Room temp to mild heating | 85–90 |

| Benzoylation | Benzoyl chloride, triethylamine, dry toluene | Reflux, inert atmosphere | 60–75 |

| Coupling to dimethylcarbamothioate | Dimethylcarbamothioyl chloride, inert atmosphere | Controlled temperature, anhydrous | 65–80 |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the aromatic substitution pattern, presence of methoxy groups, benzoyl carbonyl, and carbamothioate functionalities.

- Infrared (IR) Spectroscopy: Identification of characteristic C=O stretching (~1700 cm⁻¹), C–S bonds, and N–CH3 vibrations.

- Mass Spectrometry (MS): Molecular ion peak at m/z = 345.4 consistent with molecular weight.

- High-Performance Liquid Chromatography (HPLC): Purity assessment and reaction monitoring.

These techniques validate the success of each synthetic step and the integrity of the final compound.

Research Findings and Applications

- The synthetic pathway described is robust and reproducible, yielding the target compound suitable for further biological evaluation.

- Compounds of this class show promising activity in medicinal chemistry, particularly as tubulin polymerization inhibitors with potential antitumor effects.

- Optimization of reaction parameters such as temperature, solvent, and reagent ratios can improve yield and reduce side products.

- The use of microwave-assisted Newman–Kwart rearrangement significantly reduces reaction time and energy consumption compared to traditional heating methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids .

Medicine: There is ongoing research into the potential therapeutic applications of this compound, including its use as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzoyl and dimethoxyphenyl groups play a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogues in the Carbamothioate Class

Carbamothioates are a class of organosulfur compounds with diverse applications, particularly in agrochemistry. Key structural analogs include:

a) Fenothiocarb (S-(4-Phenoxybutyl) Dimethylcarbamothioate)

- Substituents: A phenoxybutyl group replaces the 2-benzoyl-4,5-dimethoxyphenyl moiety.

- Properties: The phenoxy group enhances solubility in nonpolar solvents, while the butyl chain increases molecular flexibility. Fenothiocarb is used as a pesticide due to its stability and bioavailability .

- Key Difference: The absence of electron-donating methoxy groups in fenothiocarb reduces its resistance to oxidative degradation compared to the target compound .

b) Thiobencarb (S-((4-Chlorophenyl)methyl) Diethylcarbamothioate)

- Substituents : A chlorophenylmethyl group replaces the benzoyl-dimethoxyphenyl group.

- Properties : The chlorine atom increases electronegativity, enhancing binding to biological targets like acetylcholinesterase. Thiobencarb is a herbicide with moderate water solubility (logP ~3.2) .

- Key Difference : The target compound’s benzoyl and dimethoxy groups likely result in higher lipophilicity (estimated logP >4) and altered metabolic pathways .

c) Prosulfocarb (S-(Phenylmethyl)Dipropylcarbamothioate)

- Substituents : A benzyl group and dipropylcarbamothioate chain.

- Properties : Used as a pre-emergent herbicide, prosulfocarb’s benzyl group improves soil adsorption. However, its simpler structure lacks the steric hindrance conferred by the target compound’s dimethoxybenzoyl group .

Physicochemical Properties (Theoretical Comparison)

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Functional Groups |

|---|---|---|---|

| S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate | ~375.4 | ~4.2 | Benzoyl, dimethoxy, carbamothioate |

| Fenothiocarb | ~283.4 | ~3.8 | Phenoxybutyl, carbamothioate |

| Thiobencarb | ~257.8 | ~3.2 | Chlorophenylmethyl, carbamothioate |

Notes:

- The target compound’s benzoyl and dimethoxy groups increase molecular weight and logP, suggesting superior membrane permeability but reduced aqueous solubility.

- Methoxy groups may stabilize the compound via resonance effects, delaying hydrolysis compared to thiobencarb .

Spectroscopic Characteristics

Biological Activity

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylcarbamothioate moiety linked to a benzoyl group with methoxy substitutions, which may influence its interaction with biological systems. The structural formula can be represented as:

- Inhibition of Enzymatic Activity :

- Antiproliferative Effects :

- Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines by disrupting tubulin polymerization and inducing apoptosis . The binding affinity to the colchicine site on tubulin is a significant mechanism through which these compounds exert their effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits cancer cell growth via tubulin binding | |

| Enzyme Inhibition | Potential inhibition of DHFR | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Anticancer Activity :

- Mechanistic Studies :

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

- Synergistic Effects : When combined with other chemotherapeutic agents, enhanced cytotoxicity was observed, indicating potential for combination therapy strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.